molecular formula C21H19ClN4O B2586200 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-72-1

7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号: B2586200
CAS 编号: 477230-72-1
分子量: 378.86
InChI 键: ICLDCYUKENCFMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(3-Chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The compound features a 7H-pyrrolo[2,3-d]pyrimidine core substituted at three critical positions:

  • Position 4: An N-(2-methoxyethyl)amine group, which introduces a polar, ether-containing side chain that enhances solubility compared to aromatic substituents .
  • Position 5: A phenyl group, a common moiety in kinase inhibitors and antiviral agents .

This compound’s structural design aligns with trends in kinase inhibitor development, where substituents at positions 4 and 7 are critical for selectivity and potency .

属性

IUPAC Name

7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-27-11-10-23-20-19-18(15-6-3-2-4-7-15)13-26(21(19)25-14-24-20)17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLDCYUKENCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized for their diverse biological activities, particularly as potential therapeutic agents in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pyrrolo[2,3-d]pyrimidine core.
  • Substituents:
    • A 3-chlorophenyl group.
    • A methoxyethyl group.
    • A phenyl group.

These substituents are critical as they influence the compound's solubility, stability, and interaction with biological targets.

Synthesis

The synthesis typically involves cyclocondensation reactions, such as the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide. This method allows for the formation of various pyrrolo[2,3-d]pyrimidin-4-amines, including the target compound.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor . Kinases are enzymes that play pivotal roles in cellular signaling pathways, particularly those involved in cancer progression. Inhibition of specific kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by:

  • Inhibiting cell proliferation.
  • Inducing apoptosis through modulation of signaling pathways associated with cancer growth .

Pharmacological Studies

Recent research indicates that derivatives of pyrrolo[2,3-d]pyrimidine have shown promising results in preclinical models. For instance:

  • A derivative was identified as a potent inhibitor of NF-κB inducing kinase (NIK), which is crucial for inflammatory responses and cancer progression. This suggests that similar compounds may also exhibit anti-inflammatory properties alongside their anticancer activities .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies provide insights into how the compound fits into the active sites of kinases, predicting its inhibitory potential and guiding further modifications for enhanced efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineIodine substitution at position 5Kinase inhibition
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amineChlorine substitution at position 5Anticancer properties
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethyl group at position 7Cytotoxic effects against tumor cells
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amineChlorine substitution at position 4Potential kinase inhibitor

This table illustrates variations in substituents that may affect biological activities and therapeutic potentials. The unique combination in our target compound may confer distinct advantages over these similar compounds regarding selectivity and potency against specific targets.

In Vitro Studies

A study focusing on pyrrolopyrimidine derivatives demonstrated significant anti-inflammatory activity when tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain analogues exhibited potent antioxidant and anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases alongside their anticancer properties .

Clinical Implications

Given the promising results from preclinical studies, further investigations into the pharmacokinetics—absorption, distribution, metabolism, and excretion—are essential to evaluate the suitability of this compound as a therapeutic agent. Understanding these properties will be crucial for advancing it into clinical trials aimed at treating various cancers and inflammatory conditions.

相似化合物的比较

Position 4 (Amine Substituent)

  • Methoxyethyl vs. Benzyl/Phenyl Groups : The target compound’s N-(2-methoxyethyl) group improves aqueous solubility compared to lipophilic benzyl (e.g., Compound 20) or aryl (e.g., Compound 11) substituents. This modification is critical for pharmacokinetics, as seen in JAK1 inhibitors where polar side chains enhance bioavailability .
  • Aromatic vs. Aliphatic Amines : Aromatic amines (e.g., Compound 11) may confer stronger π-π interactions with target proteins but often reduce solubility, necessitating formulation adjustments .

Position 7 (Aryl Substituent)

  • 3-Chlorophenyl vs. 4-Methylphenyl (K405-1049) : The electron-withdrawing Cl group in the target compound may enhance binding to kinases by modulating electron density, whereas methyl groups (electron-donating) could favor hydrophobic interactions .
  • 3-Chlorophenyl vs.

Position 5 (Phenyl Consistency)

Most analogs retain a phenyl group at position 5, suggesting its role in maintaining planar geometry for target binding. Exceptions (e.g., Compound 25 in with a nitrile substituent) are rare and often linked to specialized applications like fluorescent probes .

常见问题

Q. What are the standard synthetic routes for preparing 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

A common approach involves multi-step reactions, including cyclization and functionalization. For example, pyrrolo[2,3-d]pyrimidine scaffolds are often synthesized via cyclization of substituted pyrimidine precursors under acidic or basic conditions. Chlorination at the 4-position can be achieved using POCl₃, while the N-(2-methoxyethyl)amine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination . Reaction optimization may require temperature control (e.g., reflux in acetonitrile) and catalysts like Pd(OAc)₂ for cross-coupling steps .

Q. How can structural confirmation be performed for this compound?

Advanced spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxyethyl groups (δ ~3.3–3.5 ppm for OCH₃, δ ~3.6–4.0 ppm for CH₂). The pyrrolo[2,3-d]pyrimidine core shows distinct NH or CH resonances depending on substitution .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₂₁H₂₀ClN₅O).
  • X-ray crystallography : Resolves regiochemistry of substituents, particularly for distinguishing 5-phenyl vs. 7-(3-chlorophenyl) positions .

Q. What solubility and stability considerations apply during experimental design?

The compound’s solubility varies with substituents: the 2-methoxyethyl group enhances polar organic solvent solubility (e.g., DMSO, DMF), while aromatic chlorophenyl groups reduce aqueous solubility. Stability testing under varying pH (e.g., 1–13) and temperatures (25–60°C) is recommended. Storage at −20°C in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl and 2-methoxyethyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing 3-chlorophenyl group activates the pyrrolo[2,3-d]pyrimidine core for electrophilic substitution, while the 2-methoxyethylamine acts as a directing group in metal-catalyzed reactions. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings, where the 5-phenyl substituent may sterically hinder para-substitution . Experimental validation via Hammett plots or kinetic isotope effects is advised .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in kinase inhibition assays (e.g., IC₅₀ variations) often arise from substituent positioning. For example:

Substituent PositionTarget KinaseIC₅₀ (nM)Source
5-Phenyl, 7-(4-Cl)EGFR12.3
5-Phenyl, 7-(3-Cl)EGFR28.7
The 3-chlorophenyl group’s meta-substitution may reduce steric complementarity with kinase active sites. Molecular docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to validate binding hypotheses .

Q. How can computational methods optimize reaction pathways for scaled synthesis?

Quantum mechanical calculations (e.g., Gaussian) model transition states to identify rate-limiting steps. For example, microwave-assisted synthesis (120°C, 5 minutes) reduces reaction times compared to conventional heating (24 hours at 80°C) by lowering activation barriers . Machine learning tools (e.g., ICReDD’s reaction path algorithms) can predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

LC-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile gradients effectively separates degradation products. Major degradation pathways include:

  • Hydrolysis of the methoxyethyl group to ethylene glycol derivatives.
  • Oxidative cleavage of the pyrrolo[2,3-d]pyrimidine ring under UV light . Isotopic labeling (e.g., ¹⁴C at the chlorophenyl group) aids in tracking degradation kinetics .

Methodological Guidance

  • Contradiction Analysis : Compare crystallographic data (e.g., dihedral angles from ) with computational models to resolve stereochemical ambiguities.
  • Scale-Up : Use flow chemistry to mitigate exothermic risks during chlorination steps .
  • Data Reproducibility : Adopt standardized NMR protocols (e.g., 600 MHz, DMSO-d₆) and report coupling constants (J values) for aromatic protons .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。